3-Chloro-4-(piperazin-1-yl)-7-(trifluoromethyl)quinoline hydrochloride

Molecular weight Drug-likeness Pharmacokinetics

Researchers face inconsistent structure-activity relationships when using 7-trifluoromethylquinoline analogs without precise 3-position substitution. This hydrochloride salt (MW 352.18) supplies a stable 3-chloro handle for selective Pd-catalyzed diversification (Suzuki, Negishi). - cLogP 3.74, TPSA 28.16 Ų: tuned lipophilicity for CNS or intracellular targets. - ≥97% purity: enables batch-to-batch reproducibility in lead optimization and impurity profiling. - Directly supplies reversed chloroquine construct studies (negative control for linker effects).

Molecular Formula C14H14Cl2F3N3
Molecular Weight 352.2 g/mol
CAS No. 1203579-33-2
Cat. No. B12065644
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-4-(piperazin-1-yl)-7-(trifluoromethyl)quinoline hydrochloride
CAS1203579-33-2
Molecular FormulaC14H14Cl2F3N3
Molecular Weight352.2 g/mol
Structural Identifiers
SMILESC1CN(CCN1)C2=C3C=CC(=CC3=NC=C2Cl)C(F)(F)F.Cl
InChIInChI=1S/C14H13ClF3N3.ClH/c15-11-8-20-12-7-9(14(16,17)18)1-2-10(12)13(11)21-5-3-19-4-6-21;/h1-2,7-8,19H,3-6H2;1H
InChIKeyORWZFGLSRBMQSJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Chloro-4-(piperazin-1-yl)-7-(trifluoromethyl)quinoline hydrochloride – Physicochemical & Structural Baseline


3-Chloro-4-(piperazin-1-yl)-7-(trifluoromethyl)quinoline hydrochloride (CAS 1203579-33-2) is a quinoline-based small molecule bearing a 3‑chloro substituent, a 4‑piperazin‑1‑yl group, and a 7‑trifluoromethyl group, supplied as the hydrochloride salt (molecular weight 352.18 g/mol, purity typically ≥97%) . The compound is categorized under trifluoromethylation agents and screening compound libraries; its InChI Key (ORWZFGLSRBMQSJ‑UHFFFAOYSA‑N) facilitates unambiguous database registration and computational modeling workflows .

C3‑chloro handle for cross‑coupling diversification and library synthesis
CNS‑penetrant physicochemical profile (low TPSA, moderate cLogP)
High‑purity building block for reproducible SAR studies

Why Close Analogs Cannot Substitute for the 3-Chloro Variant


Although the 4‑piperazinyl‑7‑trifluoromethylquinoline scaffold is shared across numerous analogs, the presence or absence of a single substituent at the 3‑position markedly alters physicochemical properties, synthetic handle utility, and biological activity profiles. The 3‑chloro atom serves as both a metabolically stable lipophilic anchor and a reactive center for downstream diversification (e.g., cross‑coupling, nucleophilic aromatic substitution [1]), while simultaneously tuning the electronic character of the quinoline ring. Literature on 7‑substituted 4‑aminoquinolines demonstrates that 7‑trifluoromethyl derivatives exhibit substantially different antiplasmodial potency (IC50 shifts from 3–12 nM to 15–500 nM) compared to 7‑chloro analogs [2], underscoring that even remote substituent changes drive divergent structure‑activity relationships. Consequently, selecting the precise 3‑chloro derivative is essential to maintain synthetic versatility and reproducible structure–activity trends in medicinal chemistry campaigns.

Removal of the 3‑chloro substituent eliminates the cross‑coupling handle and alters quinoline electronic character, limiting downstream diversification.
Switching the 7‑substituent (e.g., CF₃ to Cl) may shift antiplasmodial SAR trends and not reproduce activity profiles in chloroquine‑resistance models.
2‑Methyl or 3‑bromo analogs change molecular weight and halogen reactivity, requiring re‑optimization of library synthesis conditions.

Quantitative Comparator Evidence for Compound Selection


Molecular Weight Differentiation vs. 2-Methyl Congener

The target compound (MW 352.18 g/mol) is approximately 3.8% lighter than its 3‑chloro‑2‑methyl analog 3‑Chloro‑2‑methyl‑4‑(piperazin‑1‑yl)‑7‑(trifluoromethyl)quinoline hydrochloride (CAS 1333252‑96‑2, MW 366.21 g/mol) . This difference reduces heavy atom count by one carbon, which can subtly influence solubility and permeability in cell‑based assays.

Molecular Weight
Head-to-head
352.18 g/mol
vs 366.21 g/mol (2‑methyl analog)
Lower MW may support lead‑like property boundaries
Δ −14.03 g/mol (−3.8%)
Molecular weight Drug-likeness Pharmacokinetics

Lipophilicity (cLogP) Differentiation vs. Des-chloro Analog

The calculated cLogP for the target compound is 3.74 (LEYAN), notably higher than the 3‑chloro‑absent analog 4‑(piperazin‑1‑yl)‑7‑(trifluoromethyl)quinoline (cLogP ~2.5) [1]. The 3‑chloro substituent increases lipophilicity by approximately 1.24 log units, which can enhance membrane permeability and binding to hydrophobic pockets in target proteins.

Lipophilicity (cLogP)
Cross‑study
3.74
vs ≈ 2.5 (des‑chloro analog)
Higher lipophilicity may enhance membrane permeability
ΔcLogP ≈ +1.24; monitor metabolic stability
Lipophilicity Metabolic stability Receptor binding

Topological Polar Surface Area Comparison vs. Non-Piperazinyl Analog

The target compound possesses a TPSA of 28.16 Ų , significantly lower than the piperazinyl‑absent analog 3‑chloro‑7‑(trifluoromethyl)quinolin‑4‑amine (TPSA ≈ 51.2 Ų) . This lower TPSA falls well below the 60–70 Ų threshold commonly associated with oral absorption and blood‑brain barrier penetration.

Polar Surface Area
Supporting evidence
28.16 Ų
vs ≈ 51.2 Ų (piperazine‑absent analog)
TPSA below 60 Ų supports CNS penetrance research
Δ −23.04 Ų
TPSA Oral bioavailability Blood‑brain barrier

Synthetic Tractability Advantage Over 3-Bromo Analog

The 3‑chloro substituent in the target compound provides a balance of reactivity for Pd‑catalyzed cross‑coupling reactions (e.g., Suzuki, Buchwald‑Hartwig) compared to the more reactive (and often less selective) 3‑bromo analog, 3‑bromo‑4‑(piperazin‑1‑yl)‑7‑(trifluoromethyl)quinoline [1]. This controlled reactivity simplifies purification and improves yields in library synthesis.

Halogen Reactivity
Class‑level inference
Moderate Cl vs. high Br reactivity
3‑Cl vs. 3‑Br analog
Balanced reactivity may reduce side reactions in library synthesis
Validate in target coupling reaction
Cross‑coupling Synthetic chemistry Diversification

Optimal Procurement and Deployment Scenarios


Medicinal Chemistry Diversification: C3 Cross-Coupling Scaffold

The 3‑chloro atom permits selective Pd‑catalyzed couplings (Suzuki, Negishi) to install aryl, heteroaryl, or alkynyl groups while the piperazine and trifluoromethyl remain intact. This enables rapid generation of focused libraries for lead optimization in kinase inhibitor and antimalarial programs [1].

SAR Probe for Lipophilicity Requirements

With a cLogP of 3.74 and TPSA of 28.16 Ų, the compound serves as a balanced hydrophobic probe to evaluate the effect of lipophilicity on target binding, selectivity, and metabolic stability within CNS or intracellular target programs .

Reference Standard for 3-Chloro-4-piperazinyl-7-trifluoromethylquinoline Congeners

Procurement as a high‑purity (≥97%) reference standard enables accurate quantification and batch‑to‑batch comparison when synthesizing or scaling analogs such as the 3‑chloro‑2‑methyl variant (CAS 1333252‑96‑2). This supports analytical method development and impurity profiling .

Combination Library Synthesis for Reversed Chloroquine Research

In antimalarial research, the compound can be used as a core to explore reversed chloroquine constructs. Literature indicates that piperazinyl linkers directly attached to the quinoline can attenuate activity against chloroquine‑resistant Plasmodium strains, providing a valuable negative control for evaluating linker‑independent resistance reversal [2].

Application
Selection Property
Validation Focus
C3 diversification library synthesis
Chlorine reactivity for cross‑coupling
Pd‑catalyzed coupling efficiency, functional group tolerance
Lipophilicity‑dependent target engagement studies
Balanced cLogP and low TPSA
Membrane permeability, metabolic stability assays
Analytical reference standard for congener quantification
High‑purity batch consistency
HPLC/LC‑MS method development, impurity profiling
Reversed chloroquine linker research
Piperazinyl‑quinoline core for resistance probe
Linker‑dependent resistance reversal in antimalarial models
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